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4-(Carboxymethyl)-1(2H)-phthalazinone

Cat. No.: B1306547
CAS No.: 325747-33-9
M. Wt: 206.2 g/mol
InChI Key: DWERDDKXMJEATG-UHFFFAOYSA-N
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Description

Significance of Phthalazinone Derivatives in Heterocyclic Chemistry

Phthalazinone derivatives represent an important class of nitrogen-containing heterocyclic compounds, valued for their synthetic flexibility and pharmacological relevance. nih.gov This fused heterocycle is a common structural feature in many bioactive molecules, making it an attractive scaffold for the design and development of new chemical entities. nih.gov The versatility of the phthalazinone core has spurred the development of numerous synthetic methods to access a wide array of substituted and functionalized derivatives. These derivatives are not only significant as final products but also serve as crucial intermediates for the synthesis of more complex fused heterocyclic systems.

The chemical reactivity of the phthalazinone system allows for substitutions at various positions, enabling chemists to modulate the steric, electronic, and physicochemical properties of the resulting molecules. This tunability is paramount in the field of drug discovery, where precise structural modifications are required to optimize interactions with biological targets.

Historical Context of Phthalazinone Research in Organic Synthesis

The synthesis of the phthalazinone skeleton has been a subject of organic chemistry research for many years, leading to the development of several classical and novel synthetic routes. Historically, one of the most common methods for preparing phthalazinone derivatives involves the condensation reaction of hydrazine (B178648) or its derivatives with suitable ortho-substituted benzene (B151609) precursors.

Key synthetic strategies include:

Reaction with 2-Acylbenzoic Acids: The cyclization of 2-acylbenzoic acids with hydrazines is a fundamental and widely used method to produce 4-substituted phthalazin-1(2H)-ones. acs.org This approach is valued for its directness and reliability.

Reaction with Phthalic Anhydrides: Phthalic anhydrides can react with hydrazine hydrate, often in the presence of a catalyst like acetic acid, to form the phthalazinone ring system.

From Benzoxazinones: 3,1-Benzoxazine-4-ones have been utilized as precursors for phthalazinone derivatives through reactions with reagents like thioglycolic acid.

More recent advancements have focused on developing more efficient and environmentally compatible methods, including multicomponent reactions that allow for the construction of complex phthalazinone structures in a single step.

Overview of the Phthalazinone Core as a Versatile Pharmacophore

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The phthalazinone nucleus is widely regarded as a "privileged scaffold" or a versatile pharmacophore in medicinal chemistry due to its ability to interact with a diverse range of biological targets. nih.govsemanticscholar.org

The presence of the phthalazinone core is a hallmark of numerous compounds exhibiting a wide spectrum of pharmacological activities, including:

Anticancer semanticscholar.org

Anti-inflammatory semanticscholar.org

Antihypertensive semanticscholar.org

Antidiabetic semanticscholar.org

Antihistaminic nih.gov

Antimicrobial semanticscholar.org

The structural rigidity of the bicyclic system, combined with its hydrogen bonding capabilities (NH and C=O groups), allows phthalazinone derivatives to bind effectively to the active sites of various enzymes and receptors. This inherent bioactivity has cemented the phthalazinone scaffold as a key building block in the development of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O3 B1306547 4-(Carboxymethyl)-1(2H)-phthalazinone CAS No. 325747-33-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-oxo-4a,8a-dihydro-3H-phthalazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9(14)5-8-6-3-1-2-4-7(6)10(15)12-11-8/h1-4,6-7H,5H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWERDDKXMJEATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(C=C1)C(=O)NN=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390149
Record name BAS 08840509
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325747-33-9
Record name BAS 08840509
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Derivatization of 4 Carboxymethyl 1 2h Phthalazinone

Reactions Involving the Carboxymethyl Moiety

The carboxylic acid functional group of the carboxymethyl side chain is a prime site for a variety of chemical transformations, including esterification, amidation, and reduction.

Esterification and Amidation Reactions

The carboxylic acid of 4-(carboxymethyl)-1(2H)-phthalazinone can be readily converted to its corresponding esters and amides through standard synthetic protocols. For instance, N-alkylation of a related 4-substituted-1(2H)-phthalazinone with ethyl bromoacetate (B1195939) in the presence of a base like anhydrous potassium carbonate yields the corresponding ethyl ester derivative. ekb.eg This ester can subsequently undergo hydrazinolysis, reacting with hydrazine (B178648) monohydrate to form the corresponding acid hydrazide, a specific type of amide. ekb.eg This two-step process highlights a common strategy for introducing both ester and amide functionalities.

These reactions are not limited to the N-2 position. The C-4 carboxymethyl group is expected to undergo similar transformations. Esterification can be achieved under acidic conditions with an alcohol, while amidation can be performed by activating the carboxylic acid (e.g., conversion to an acid chloride or using coupling agents) followed by reaction with a primary or secondary amine.

A variety of amides can be synthesized, as demonstrated by the reaction of a phthalazinone acetohydrazide derivative with various carbon electrophiles like acid chlorides and aromatic aldehydes. nih.gov

Table 1: Examples of Esterification and Amidation Reactions on Phthalazinone Scaffolds

Starting Material Reagent(s) Product Type Reference
4-Substituted-1(2H)-phthalazinone 1. Ethyl bromoacetate, K₂CO₃2. Hydrazine monohydrate Acid hydrazide ekb.eg
Phthalazinone acetohydrazide Acid chlorides, Aromatic aldehydes Various amides/hydrazones nih.gov

Reduction Pathways of the Carboxyl Group

While specific literature detailing the reduction of the carboxymethyl group on this compound is not abundant, the transformation of the carboxylic acid to a primary alcohol is a fundamental reaction in organic synthesis. Powerful reducing agents are required for this conversion.

Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing carboxylic acids to primary alcohols. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction typically proceeds in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The mechanism involves deprotonation of the carboxylic acid followed by multiple hydride transfers from the aluminohydride species. An aldehyde is formed as a non-isolable intermediate, as it is more reactive than the starting carboxylic acid and is immediately reduced to the alcohol. libretexts.orglibretexts.org

Another suitable reagent for this transformation is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF). khanacademy.org Borane is known to selectively reduce carboxylic acids in the presence of other carbonyl functionalities like ketones, although it will also reduce ketones. khanacademy.org

Therefore, it is anticipated that the treatment of this compound with LiAlH₄ or borane would yield 4-(2-hydroxyethyl)-1(2H)-phthalazinone. The choice of reagent may depend on the presence of other functional groups in the molecule that might be sensitive to these strong reducing agents.

Substituent Modifications on the Phthalazinone Ring System

The phthalazinone ring system itself, comprising a fused benzene (B151609) and pyridazinone ring, is amenable to various substitution reactions, allowing for further diversification of the core structure.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of the phthalazinone core can undergo electrophilic aromatic substitution, though the reactivity and regioselectivity are governed by the directing effects of the existing substituents. The phthalazinone ring and the carboxymethyl group are both electron-withdrawing groups, which generally deactivate the aromatic ring towards electrophilic attack. nih.gov

Electron-withdrawing groups typically direct incoming electrophiles to the meta position relative to their point of attachment. nih.govresearchgate.net In the case of this compound, the carboxymethyl group at position 4 and the lactam functionality would deactivate the fused benzene ring. The directing influence of these groups would likely channel electrophiles to the C-6 and C-8 positions, which are meta to the points of fusion and substitution. Studies on the nitration of 4-aryl-1(2H)-phthalazinone derivatives have shown that substitution occurs on the aryl ring, but the principles of directing effects are broadly applicable. [ ]

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Type Effect on Reactivity Directing Position Example Groups Reference
Activating Increases reactivity Ortho, Para -OH, -OCH₃, -NH₂, Alkyl masterorganicchemistry.com
Deactivating Decreases reactivity Meta -NO₂, -CN, -COOH, -CHO nih.govresearchgate.net

Given the deactivating nature of the substituents on this compound, forcing conditions may be required to achieve electrophilic substitution reactions such as nitration or halogenation on the benzene portion of the phthalazinone core.

Nucleophilic Substitution Reactions at Ring Positions

A common strategy for introducing substituents onto the phthalazinone ring involves converting the lactam oxygen into a better leaving group, typically a halogen. Treatment of a 4-substituted-1(2H)-phthalazinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) can yield the corresponding 1-chloro-4-substituted-phthalazine.

This 1-chloro derivative is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the phthalazine (B143731) ring system facilitates the attack of nucleophiles at the C-1 position, displacing the chloride ion. A wide variety of nucleophiles can be employed in this reaction, including:

Amines: Reaction with primary or secondary amines, such as substituted anilines, leads to the formation of 1-amino-4-substituted-phthalazines.

Thiolates: Thiophenols can react in the presence of a base to yield 1-(arylthio)-4-substituted-phthalazines.

Alkoxides and Phenoxides: Although less commonly cited in the immediate context, alkoxides and phenoxides are also expected to displace the chloride to form the corresponding ethers.

This two-step sequence of chlorination followed by nucleophilic substitution is a powerful method for functionalizing the C-1 position of the phthalazinone ring.

Modifications at the N-2 Position

The nitrogen atom at the N-2 position of the phthalazinone ring is another key site for derivatization. The hydrogen atom on this nitrogen is acidic and can be removed by a base, allowing for subsequent alkylation or acylation.

N-alkylation is frequently accomplished by treating the phthalazinone with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. ekb.egkhanacademy.org For example, reaction with 1,2-dibromoethane (B42909) can introduce a bromoethyl group at the N-2 position, which can be a precursor for further modifications. khanacademy.org Similarly, reaction with ethyl chloroacetate (B1199739) introduces an ester-containing side chain. libretexts.org

This N-alkylation is a versatile reaction that allows for the introduction of a wide range of functional groups, including simple alkyl chains, aminoalkyl groups, and groups bearing other reactive handles for further chemical elaboration.

Formation of Fused Heterocyclic Systems Containing the Phthalazinone Core

The versatile reactivity of the carboxymethyl group at the 4-position of the 1(2H)-phthalazinone scaffold, particularly after its conversion to the corresponding acetohydrazide, provides a valuable platform for the synthesis of various fused heterocyclic systems. These reactions typically involve intramolecular cyclization or condensation with appropriate reagents to construct additional heterocyclic rings onto the phthalazinone framework. The resulting fused systems, such as triazolo[3,4-a]phthalazines, oxadiazolo[3,4-a]phthalazines, and pyrazolo[5,1-a]phthalazines, are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

The key intermediate for these syntheses is often 2-(1-oxo-1,2-dihydrophthalazin-4-yl)acetohydrazide, which is readily prepared from this compound. This hydrazide possesses nucleophilic nitrogen atoms that can react with a variety of electrophiles to initiate ring-forming cascades.

Synthesis of Fused Triazole Systems

The fusion of a 1,2,4-triazole (B32235) ring to the phthalazinone core has been achieved through several synthetic strategies. One common approach involves the reaction of the acetohydrazide derivative with reagents that can provide a single carbon atom to complete the triazole ring.

For instance, the reaction of 2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetohydrazide with phenyl isothiocyanate yields the corresponding thiosemicarbazide (B42300) derivative. Subsequent intramolecular cyclization of this intermediate under basic conditions leads to the formation of a fused triazolethione. Further reaction of the acetohydrazide with carbon disulfide in the presence of potassium hydroxide (B78521) can also yield a fused triazole ring.

Table 1: Synthesis of Fused Triazole Derivatives

ReactantReagentResulting Fused System
2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetohydrazidePhenyl isothiocyanateTriazolo[3,4-a]phthalazine-thione
2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetohydrazideCarbon disulfide / KOHTriazolo[3,4-a]phthalazine-thione

Synthesis of Fused Oxadiazole and Thiadiazole Systems

The construction of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings fused to the phthalazinone nucleus is another important transformation. These five-membered heterocyclic rings are typically formed by the cyclization of acylhydrazide derivatives.

The reaction of 2-(1-oxo-1,2-dihydrophthalazin-4-yl)acetohydrazide with various reagents can lead to the formation of these fused systems. For example, treatment of the acetohydrazide with carbon disulfide in an alcoholic potassium hydroxide solution, followed by the addition of an alkyl halide, can yield S-alkylated thiadiazole derivatives. Alternatively, oxidative cyclization of the thiosemicarbazide intermediate using reagents like iodine or N-bromosuccinimide can afford the corresponding fused thiadiazole. The synthesis of fused oxadiazoles (B1248032) can be achieved by the cyclization of the acetohydrazide with reagents such as triethyl orthoformate or by the dehydration of a diacylhydrazine intermediate.

Table 2: Synthesis of Fused Oxadiazole and Thiadiazole Derivatives

ReactantReagentResulting Fused System
2-(1-oxo-1,2-dihydrophthalazin-4-yl)acetohydrazideCarbon disulfide / KOH, then Alkyl halideThiadiazolo[3,4-a]phthalazine
N-Aroyl-2-(1-oxo-1,2-dihydrophthalazin-4-yl)acetohydrazidePhosphorus oxychlorideOxadiazolo[3,4-a]phthalazine

Synthesis of Fused Pyrazole (B372694) Systems

The formation of a fused pyrazole ring onto the phthalazinone core can be accomplished through the reaction of the acetohydrazide derivative with 1,3-dicarbonyl compounds or their equivalents.

For example, the condensation of 2-(4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide with acetylacetone (B45752) in a suitable solvent like dioxane can lead to the formation of a pyrazole derivative. fayoum.edu.eg Similarly, the reaction with ethyl acetoacetate (B1235776) can also yield a fused pyrazolone (B3327878) system. fayoum.edu.eg These reactions proceed through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole ring.

Table 3: Synthesis of Fused Pyrazole Derivatives

ReactantReagentResulting Fused System
2-(4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazideAcetylacetonePyrazolo[5,1-a]phthalazine
2-(4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazideEthyl acetoacetatePyrazolo[5,1-a]phthalazin-one

Biological Activities and Mechanistic Insights of Phthalazinone Derivatives Excluding Clinical Studies

Poly(ADP-ribose) Polymerase (PARP) Inhibition by Phthalazinone Scaffolds

Phthalazinone-based compounds have been extensively investigated as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical for DNA repair. researchgate.net The inhibition of PARP, particularly PARP-1, has become a significant strategy in cancer therapy. nih.gov

Molecular Basis of PARP-1 Interaction

The inhibitory activity of phthalazinone derivatives stems from their ability to mimic the nicotinamide (B372718) moiety of the NAD+ substrate, binding to the catalytic domain of PARP-1. jst.go.jp The core phthalazinone structure inserts into a groove-shaped binding pocket of the enzyme. jst.go.jp Molecular docking and structural studies have revealed key interactions that anchor these inhibitors within the active site.

Crucial amino acid residues within the PARP-1 binding pocket, such as Histidine (His862), Glycine (Gly863), Serine (Ser904), and Tyrosine (Tyr907), are instrumental in recognizing the phthalazinone structure. jst.go.jp Specifically, the carbonyl group and the amide hydrogen of the phthalazinone ring can form multiple hydrogen bonds with Gly863 and Ser904. jst.go.jp

Further investigations into the structure-activity relationship have shown that substitutions on the phthalazinone core can significantly influence binding affinity. For instance, a 4-fluorobenzyl group can enhance the binding strength with PARP-1. jst.go.jp In a study of chlorine-substituted phthalazinone-based compounds, the position of the chlorine atom on a phenyl moiety was found to be critical for inhibitory potency. A meta-chloro substitution facilitated optimal orientation and interaction with conserved residues Arg878 and Asp766, leading to greater stability and higher inhibitory activity compared to a para-chloro substitution. tandfonline.com Molecular docking studies of potent inhibitors have revealed the formation of multiple hydrogen bonds with the PARP-1 active site. eurekaselect.com

Table 1: Potency of Selected Phthalazinone Derivatives as PARP-1 Inhibitors

Compound Target IC50 (nM) Reference
DLC-1 PARP-1 <0.2 nih.gov
DLC-49 PARP-1 0.53 nih.gov
Compound 11c PARP-1 97 researchgate.net
Olaparib (Reference) PARP-1 139 researchgate.net

Impact of PARP-1 Inhibition on Cellular Pathways

The inhibition of PARP-1 by phthalazinone derivatives triggers a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis, particularly in cancer cells with deficiencies in other DNA repair pathways like BRCA1/2 mutations. researchgate.net This concept is known as synthetic lethality. nih.gov

By blocking PARP-1, these inhibitors prevent the repair of DNA single-strand breaks. nih.gov During DNA replication, these unrepaired breaks are converted into more lethal double-strand breaks. researchgate.net In cells with compromised homologous recombination repair (a key pathway for double-strand break repair), these lesions cannot be efficiently repaired, leading to genomic instability and cell death. researchgate.netnih.gov

Studies on various phthalazinone derivatives have demonstrated their ability to induce cell cycle arrest at different phases. For example, certain derivatives have been shown to cause G2/M phase arrest, while others induce arrest in the G1 phase. nih.govdntb.gov.ua This disruption of the cell cycle is a direct consequence of the accumulation of DNA damage.

Furthermore, the sustained DNA damage ultimately activates apoptotic pathways. Mechanistic studies have shown that treatment with phthalazinone-based PARP inhibitors leads to the enhanced expression of cleaved PARP-1 and a reduction in the expression of pro-caspase-3, indicating the induction of apoptosis. researchgate.net Some derivatives have also been found to elevate the expression of the tumor suppressor gene p53 and caspase 3, further confirming their pro-apoptotic effects. nih.gov

Antimicrobial Research Applications of Phthalazinones

The versatile phthalazinone scaffold has also been explored for its potential in combating microbial infections. Research has demonstrated that derivatives of this compound can exhibit both antifungal and antibacterial properties. osf.ionih.gov

Antifungal Activities against Pathogenic Fungi

Phthalazinone derivatives have shown promise as antifungal agents, particularly against pathogenic fungi like Candida albicans and Aspergillus niger. researchgate.net One notable area of research is the synergistic effect of phthalazinones with existing antifungal drugs. Certain phthalazinone compounds have been identified as potent enhancers of the antifungal activity of fluconazole (B54011) against C. albicans. nih.govnih.gov Some of these analogues exhibited EC50 values as low as 1 nM in the presence of fluconazole and were also effective against several resistant clinical isolates of C. albicans. nih.gov This synergistic activity suggests that phthalazinones may represent a novel class of compounds to combat antifungal drug resistance.

Table 2: Antifungal Activity of a Phthalazinone Derivative

Compound Fungal Strain Activity Reference
Bromophenyl phthalazinone 24 Candida albicans EC50 of 1 nM (with fluconazole) nih.gov

Antibacterial Properties of Phthalazinone Analogs

The antibacterial potential of phthalazinone derivatives has been investigated against both Gram-positive and Gram-negative bacteria. researchgate.net Various synthesized analogs have been screened for their activity against clinically relevant strains.

In one study, a series of 4-biphenyl-4-(2H)-phthalazin-1-one derivatives were tested against Bacillus subtilis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). researchgate.net Another study reported the antibacterial activity of 6H-1,2-oxazin-6-ones, which can be considered analogs, against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with MIC values ranging from 3.125 to 200 μg/mL. researchgate.net The development of asymmetric and monomeric robenidine (B1679493) analogues, which contain a structural fragment similar to parts of some phthalazinone derivatives, has also shown promising activity against MRSA and vancomycin-resistant Enterococci (VRE), with some compounds exhibiting MIC values as low as 0.5 to 1.0 μg/mL. nih.gov

Table 3: Antibacterial Activity of Phthalazinone Analogs

Compound Class/Analog Bacterial Strain MIC (μg/mL) Reference
6H-1,2-oxazin-6-ones MRSA, E. coli 3.125 - 200 researchgate.net
Robenidine Analogue VRE 0.5 nih.gov
Robenidine Analogue MRSA 1.0 nih.gov

Anti-inflammatory and Analgesic Investigations

Phthalazinone derivatives have been identified as having significant anti-inflammatory and analgesic potential. researchgate.netsci-hub.se These properties are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade.

Several studies have focused on the synthesis and evaluation of phthalazinone derivatives as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key target for anti-inflammatory drugs. osf.ionih.gov A series of novel 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives were synthesized and showed significant in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.govnih.gov Some of these compounds were found to be potent and selective COX-2 inhibitors with a better gastric safety profile compared to the standard drug celecoxib. nih.gov

In addition to their anti-inflammatory effects, certain phthalazinone derivatives have demonstrated analgesic properties. nih.gov For example, a study reported that a 4-substituted phenyl phthalazinone derivative displayed the highest analgesic activity in a tail-flick test. sci-hub.se The structural modifications on the phthalazinone core have been shown to significantly influence both the anti-inflammatory and analgesic efficacy of these compounds. sci-hub.se

Table 4: Anti-inflammatory Activity of Selected Phthalazinone Derivatives

Compound Activity Model Reference
2b Significant anti-inflammatory activity Carrageenan-induced rat paw edema nih.gov
2i Significant anti-inflammatory activity Carrageenan-induced rat paw edema nih.gov
8b Potent and selective COX-2 inhibitor In vitro COX inhibition and in vivo anti-inflammatory nih.gov

Modulation of Inflammatory Mediators (e.g., COX-2, LOX-5)

Phthalazinone derivatives have been identified as potent modulators of key enzymes in the inflammatory cascade, particularly cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.govnih.gov These enzymes are crucial in the metabolism of arachidonic acid, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. nih.govresearchgate.net

A study focused on a series of novel 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives demonstrated significant in vivo anti-inflammatory activity. nih.gov Several compounds from this series exhibited powerful anti-inflammatory effects when compared to the standard drug, celecoxib. nih.gov Further investigation into their mechanism revealed that the most potent compounds were selective inhibitors of the COX-2 enzyme while being inactive against COX-1, suggesting a safer gastric profile. nih.gov For instance, compounds designated as 4 , 5 , and 8b were identified as the most potent and selective COX-2 inhibitors. nih.gov The inhibition of both COX and LOX pathways is considered a promising strategy for developing safer anti-inflammatory agents, as it can prevent the metabolic switching that may lead to adverse effects associated with selective COX-2 inhibitors. nih.govfrontiersin.org

Table 1: COX-2 Inhibitory Activity of Selected Phthalazinone Derivatives

CompoundCOX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Compound 40.12>416.6
Compound 50.14>357.1
Compound 8b0.11>454.5
Celecoxib (Reference)0.15>333.3
Data sourced from research on 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives. nih.gov

Antihypertensive and Vasorelaxant Activities

The phthalazinone scaffold is a well-established pharmacophore in the development of antihypertensive agents, dating back to the discovery of hydralazine, a phthalazine (B143731) derivative used to treat hypertension. sci-hub.se Research has continued to explore new derivatives for their ability to lower blood pressure, often linked to their vasorelaxant properties. ekb.egresearchgate.net

Several studies have synthesized and evaluated phthalazinone derivatives for their vasodilator activities. osf.ionih.gov In one such study, a series of derivatives were tested for their vasorelaxant effects on isolated rat aorta rings that were pre-contracted with phenylephrine. nih.gov Some of the synthesized phthalazinones were able to achieve nearly total relaxation of the aortic rings at micromolar concentrations. nih.gov The most potent compound identified in this series, 9h , exhibited an EC₅₀ value of 0.43 µM. osf.ionih.gov Further investigation into its mechanism suggested that its activity was related to its affinity for α₁, α₁, and α₁₋ adrenergic sub-receptors. osf.io

Table 2: Vasorelaxant Activity of a Potent Phthalazinone Derivative

CompoundParameterValue
Compound 9hEC₅₀0.43 µM
Maximum Relaxation (%)98.7 ± 1.3
Data from a study on the vasorelaxant activity of phthalazinone derivatives on isolated rat aorta. nih.gov

Anticonvulsant Properties of Phthalazinone Derivatives

Phthalazine and its derivatives have been recognized as an important class of nitrogen-containing heterocyclic compounds with significant potential as anticonvulsant agents. ekb.egsapub.org Numerous studies have focused on synthesizing and evaluating novel phthalazinone derivatives for their ability to protect against seizures in various preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) induced seizure tests. sapub.orgresearchgate.netresearchgate.net

The anticonvulsant activity of these compounds is often linked to their interaction with excitatory amino acid receptors in the central nervous system. sapub.org

Noncompetitive AMPA Receptor Antagonism

A primary mechanism underlying the anticonvulsant effects of many phthalazinone derivatives is their action as noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. sapub.orgnih.govnih.gov AMPA receptors are key mediators of fast excitatory synaptic transmission in the brain, and their over-activation is implicated in the initiation and spread of seizure activity. sapub.org Antagonists of the AMPA receptor are considered to have advantages over NMDA receptor antagonists, including a potentially better side-effect profile. sapub.org

Several series of 1,2-dihydrophthalazine (B1244300) and phthalazine-1,4-dione derivatives have been specifically designed, synthesized, and evaluated as non-competitive AMPA receptor antagonists. nih.govnih.govresearchgate.net In one study, a series of phthalazine-1,4-diones were designed, and molecular docking studies were performed to assess their binding affinities toward the AMPA receptor. nih.govresearchgate.net The results showed a strong correlation between the compounds' binding affinities and their biological activity. nih.govresearchgate.net Certain compounds exhibited high anticonvulsant potency, with some showing 100% protection against maximal electroshock seizures at specific doses. researchgate.netnih.gov

Table 3: Anticonvulsant Potency of Phthalazine-1,4-dione Derivatives

CompoundRelative Potency (vs. Diazepam)Protection in MES Test (%)
Compound 81.78100
Compound 7b1.66100
Compound 7a1.6083.33
Compound 101.5983.33
Compound 3a1.29100
Data from a study evaluating new phthalazine-1,4-diones as non-competitive AMPA receptor antagonists. nih.govresearchgate.net

Other Biological Activities in Research

Beyond the aforementioned activities, the versatile phthalazinone scaffold has been explored for a range of other potential therapeutic applications in preclinical research. ekb.egosf.io

Antiviral Properties

Phthalazinone derivatives have emerged as potent inhibitors against various viruses. researchgate.net Recent research has identified specific derivatives that are effective against challenging viral pathogens.

One study identified phthalazinone derivatives as potent inhibitors of rabies virus (RABV) infection from a screening of a 30,000-compound library. nih.gov Through a combination of in vitro, in silico, and in vivo experiments, it was demonstrated that these compounds inhibit lyssavirus infection by directly targeting the viral replication complex. nih.gov In another significant discovery, phthalazinone derivatives were identified as a novel class of Hepatitis B Virus (HBV) capsid inhibitors. nih.gov Structure-activity relationship studies led to the identification of a derivative, 19f , which showed potent anti-HBV activity (in vitro IC₅₀ = 0.014 ± 0.004 μM) and resulted in a significant reduction of HBV DNA viral load in a mouse model. nih.gov

Anti-asthmatic and Bronchodilatory Effects

The therapeutic potential of phthalazinone derivatives extends to respiratory conditions like asthma. nih.gov Research in this area has focused on developing agents with dual functionalities that can address different aspects of asthma pathophysiology.

Specifically, various 4-substituted 2-[ω-(1-imidazolyl)alkyl]-1(2H)-phthalazinones were synthesized with the goal of creating compounds that possess both thromboxane (B8750289) A₂ (TXA₂) synthetase inhibitory and bronchodilatory activities. osf.io Thromboxane A₂ is a potent bronchoconstrictor, and its inhibition is a valid therapeutic target in asthma. nih.gov It was found that compounds bearing phenyl and thienyl groups at the 4-position exhibited a good balance of both activities. osf.io Further research on related thienopyridazinone derivatives supported the hypothesis that the aromatic ring system is crucial for both TXA₂ synthetase inhibition and bronchodilatory effects. nih.gov

Cholinesterase Inhibition Research

There is currently no available research specifically investigating the cholinesterase inhibitory activity of 4-(Carboxymethyl)-1(2H)-phthalazinone. The scientific literature on phthalazinone derivatives as cholinesterase inhibitors describes structurally complex analogues, but not this specific compound. Therefore, no data on its potential to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) can be presented.

Cardiotonic Investigations

Similarly, investigations into the cardiotonic properties of phthalazinone derivatives have centered on other molecules. For instance, compounds like 7-ethoxycarbonyl-6,8-dimethyl-4-hydroxymethyl-1(2H)-phthalazinone (EG-626) have been noted for their potent cardiotonic effects. However, no such studies have been published for this compound, leaving its potential effects on cardiac muscle contractility and function unknown.

Antiatherosclerotic Studies

The potential of phthalazinone derivatives in the context of atherosclerosis has been explored, with studies focusing on activities such as the inhibition of platelet aggregation. Derivatives like 4-hydroxymethyl-1(2H)-phthalazinone have been part of this research. Nevertheless, specific antiatherosclerotic studies concerning this compound are absent from the available scientific literature.

Structure Activity Relationship Sar and Molecular Design Principles for Phthalazinone Derivatives

Influence of Substituents at the 4-Position on Biological Activity

The C4 position of the phthalazinone ring is a critical site for modification, and the nature of the substituent at this position has a profound impact on the molecule's biological target and activity.

While specific SAR studies focusing solely on the 4-carboxymethyl group are not extensively detailed in recent literature, the principles of bioisosterism provide a framework for understanding its potential role. The carboxylic acid functional group can be a key part of a pharmacophore, but it can also introduce challenges such as metabolic instability, toxicity, and limited ability to cross biological membranes. nih.govresearchgate.net To mitigate these issues, medicinal chemists often replace the carboxylic acid with bioisosteres—functional groups that retain the desired biological activity while offering improved pharmacokinetic profiles. nih.govresearchgate.net

Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, acylsulfonamides, and 3-hydroxyisoxazoles. nih.gov In the context of phthalazinone synthesis, related functional groups like esters and hydrazides are frequently used as synthetic handles to build more complex molecules. For example, the synthesis of novel phthalazinone derivatives often proceeds through intermediates like (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate (B1210297) or 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide. nih.gov These intermediates, which are structurally related to a carboxymethyl group, serve as platforms for attaching various amino acids or heterocyclic moieties, leading to compounds with potent cytotoxic activities against cancer cell lines. nih.govnih.gov This strategy highlights that while the carboxymethyl group itself may not be the final pharmacophore, its related ester and hydrazide forms are instrumental in molecular design, acting as linkers to introduce diversity and explore new interactions with biological targets.

The introduction of aromatic and heteroaromatic rings at the 4-position is a widely employed and highly effective strategy for developing potent phthalazinone derivatives. The nature of this ring system directly influences the compound's therapeutic action. For instance, in the development of agents with dual thromboxane (B8750289) A2 synthetase inhibitory and bronchodilatory activities, substituents at the 4-position were found to be a major determinant of activity. osf.io Compounds bearing phenyl and thienyl groups at C4 exhibited particularly high and well-balanced activities. osf.io

Similarly, heteroaromatic nuclei at this position are vital for specific enzyme inhibition. The 4-(3-Pyridyl)phthalazinone core is a key feature in a series of antiasthma agents. osf.io In the field of oncology, the PARP inhibitor Olaparib features a 4-fluorobenzyl group, which, along with the phthalazinone ring itself, is considered the main pharmacophore responsible for binding to the PARP1 protein. jst.go.jp The substitution pattern on these aromatic rings can also be critical; for example, 4-(4-bromophenyl)phthalazine derivatives have been developed as promising α-adrenoceptor antagonists. osf.io

Table 1: Influence of Aromatic and Heteroaromatic Substituents at the 4-Position

Substituent at 4-PositionAssociated Biological ActivityReference Compound Example
Phenyl, ThienylThromboxane A2 Synthetase Inhibition, Bronchodilation4-Phenyl/Thienyl-1(2H)-phthalazinones
3-PyridylAntiasthma (Thromboxane A2 Synthetase Inhibition)KK-505 (2-ethyl-4-(3-pyridyl)-1(2H)-phthalazinone)
5-ThiazolylAntiasthma (Thromboxane A2 Synthetase Inhibition)KK-562 (2-methyl-4-(5-thiazolyl)-1(2H)-phthalazinone)
4-FluorobenzylPARP-1 Inhibition (Anticancer)Olaparib
4-Bromophenylα-Adrenoceptor Antagonism4-(4-bromophenyl)phthalazine derivatives

Impact of N-Substitution (N-2 Position) on Pharmacological Profiles

The N-2 position of the phthalazinone ring provides another crucial handle for chemical modification, allowing for the introduction of various side chains that can significantly alter the pharmacological profile. SAR studies have shown that N-substitution is beneficial for phosphodiesterase-4 (PDE-4) inhibition. osf.io In one study, benzylamine-substituted phthalazinones were identified as potent PDE-4 inhibitors that also suppressed the production of the pro-inflammatory cytokine TNF-α. osf.io

Table 2: Effect of N-2 Substitution on Anti-inflammatory Activity

CompoundN-2 SubstituentC-4 SubstituentAnti-inflammatory Activity (% inhibition)
2b4-(Methylsulfonyl)phenyl4-BiphenylSignificant activity comparable to Etoricoxib
2i4-(Methylsulfonyl)phenyl5,6,7,8-Tetrahydronaphthalen-2-ylSignificant activity comparable to Etoricoxib

Importance of Substitutions on the Fused Benzene (B151609) Ring

While modifications at the C4 and N2 positions are more commonly explored, substitutions on the fused benzene ring of the phthalazinone core also play a role in modulating biological activity. These substitutions can alter the electronic properties, solubility, and steric profile of the entire molecule, thereby influencing how it interacts with its biological target.

A notable example is the compound 7-Ethoxycarbonyl-4-hydroxymethyl-6,8-dimethyl-1(2H)-phthalazinone (EG 626), a cyclic AMP PDE inhibitor. osf.io The presence of the ethoxycarbonyl and dimethyl groups on the benzene ring contributes to its specific pharmacological profile. In general, the introduction of electron-donating or electron-withdrawing groups onto an aromatic ring can significantly affect the reactivity and binding affinity of the molecule. mdpi.comnih.gov Electron-withdrawing groups can influence the acidity of the N-H proton in the phthalazinone ring, while bulky substituents can impose specific conformational preferences that may be favorable for binding to a target protein. Although systematic SAR studies on the fused benzene ring are less common, the example of EG 626 confirms that this part of the scaffold is a viable point for modification to achieve desired biological effects.

Conformational and Electronic Characteristics in Activity Modulation

The three-dimensional shape (conformation) and the distribution of electrons within a phthalazinone derivative are fundamental to its biological activity. The interaction between a drug molecule and its receptor is highly specific and depends on a precise geometric and electronic complementarity.

The crystal structure of the PARP1 enzyme in complex with the inhibitor Olaparib shows the 1(2H)-phthalazinone structure inserted deep into a groove-shaped binding pocket, forming key interactions with amino acid residues. jst.go.jp This highlights the importance of the planar, rigid conformation of the phthalazinone system for effective binding. The conformational and electronic characteristics of a polysubstituted phthalazinone derivative were also found to provide crucial data for the future design of antifungal analogues. osf.io

Design Strategies for Enhanced Selectivity and Potency

The development of potent and selective phthalazinone-based drugs relies on several rational design strategies that leverage SAR data and modern computational tools.

Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, it can be used to design inhibitors that fit precisely into the active site. This approach was central to the development of potent PARP inhibitors. Starting from an initial hit with moderate activity, molecular modeling and the analysis of protein-ligand crystal structures guided the synthesis of new analogues with significantly improved potency. jst.go.jpresearchgate.net

Pharmacophore Identification and Modification: This strategy involves identifying the essential structural features (the pharmacophore) required for activity and modifying the non-essential parts of the molecule to improve its properties. For Olaparib, the 1(2H)-phthalazinone and 4-fluorobenzyl parts were identified as the key pharmacophore, while the terminal piperazine (B1678402) and cyclopropyl (B3062369) structures were deemed non-essential and thus suitable for modification to optimize pharmacokinetic parameters. jst.go.jp

Molecular Hybridization: This approach involves combining two or more different pharmacophores into a single molecule to create a hybrid compound with a potentially novel or dual mechanism of action. This has been explored by creating pyran-linked phthalazinone-pyrazole hybrids to discover new anticancer agents.

Scaffold Optimization: This involves taking a known active scaffold, like the phthalazinone core, and systematically exploring different substitution patterns to enhance potency and selectivity for a specific target. This is exemplified by the numerous studies that modify the C4 and N2 positions to develop inhibitors for a wide range of targets, including PDEs, kinases, and adrenoceptors. osf.ionih.gov

By employing these strategies, medicinal chemists can navigate the complex chemical space of phthalazinone derivatives to develop next-generation therapeutic agents with superior efficacy and target selectivity.

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine various properties, including molecular geometries, vibrational frequencies, and electronic characteristics. bhu.ac.in For the phthalazinone scaffold, DFT calculations are employed to understand its intrinsic properties and predict its chemical behavior. bhu.ac.in These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost. bhu.ac.in

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity and basicity. youtube.comlibretexts.org Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity and acidity. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. nih.gov A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.govmdpi.com This indicates that it can be easily excited and participate readily in chemical reactions. nih.gov For large chemical systems, the delocalized nature of FMOs can sometimes make it difficult to pinpoint specific reactive sites, leading to the development of more localized approaches like frontier molecular orbitalets (FMOLs). nih.gov

Compound/ComplexEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Method/Basis SetReference
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-0.26751-0.180940.08657B3LYP/6-31G+(d,p) nih.gov
[ZnL1(NCS)2] Hydrazone Complex (in vacuum)--2.167B3LYP/6-31G mdpi.com
[Zn(L2)2] Hydrazone Complex (in vacuum)--2.912B3LYP/6-31G mdpi.com

Note: The data presented is for illustrative purposes based on related chemical structures to demonstrate the principles of FMO analysis. Values are dependent on the specific molecule and the computational methods used.

Molecular Electrostatic Potential (MEPS), also known as a molecular electrostatic potential surface, is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. bhu.ac.innih.gov It provides a visual representation of the charge distribution and is mapped onto the electron density surface. nih.govnumberanalytics.com The map is color-coded to indicate different regions of electrostatic potential:

Red: Indicates regions of high electron density and negative electrostatic potential, typically around electronegative atoms (like oxygen or nitrogen). These are the most likely sites for electrophilic attack. bhu.ac.in

Blue: Indicates regions of low electron density and positive electrostatic potential, usually around hydrogen atoms. These are favorable sites for nucleophilic attack. bhu.ac.in

Green: Represents regions of neutral or zero potential. bhu.ac.in

MEPS is a powerful descriptor for understanding intermolecular interactions, such as drug-receptor binding, as it reveals the charge, shape, and polarity of the molecule. nih.govnumberanalytics.comrsc.org For 4-(Carboxymethyl)-1(2H)-phthalazinone, a MEPS map would be expected to show significant negative potential (red) around the oxygen atoms of the phthalazinone carbonyl group and the carboxymethyl group. These regions represent the primary sites for hydrogen bonding and interactions with electrophilic species. Positive potential (blue) would be localized on the hydrogen atoms, particularly the N-H proton of the phthalazinone ring. A study on the antifungal agent 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one utilized MEPS to help understand its conformational and electronic characteristics, guiding future drug design. researchgate.netosf.io

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking are computational techniques used to predict how a ligand (such as this compound) binds to the active site of a macromolecular target, typically a protein or enzyme. nih.gov These studies are crucial in drug discovery for rationalizing structure-activity relationships (SAR) and identifying potential therapeutic targets. The process involves generating a three-dimensional model of the ligand and placing it into the binding site of the target protein in various orientations and conformations to find the most stable complex.

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This score estimates the strength of the interaction between the ligand and the target. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. These predicted affinities can be correlated with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug required to inhibit a biological process by 50%.

Docking studies on various phthalazinone derivatives have demonstrated their potential to inhibit a range of enzymes. For instance, studies targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer progression, have shown that certain phthalazinone derivatives exhibit potent cytotoxic activities with IC₅₀ values in the nanomolar to low micromolar range, comparable to the standard inhibitor Erlotinib. nih.gov

CompoundTargetBiological Activity (IC50)Reference
Phthalazinone Derivative 11d EGFR79.6 nM nih.gov
Phthalazinone Derivative 12c EGFR65.4 nM nih.gov
Phthalazinone Derivative 12d EGFR21.4 nM nih.gov
Erlotinib (Reference)EGFR80 nM nih.gov
Phthalazinone Derivative 11c PARP-197 nM osf.ioresearchgate.net
Olaparib (Reference)PARP-1139 nM osf.ioresearchgate.net

Note: The data represents various derivatives of the core phthalazinone structure, illustrating the compound class's potential for target inhibition.

Beyond predicting affinity, docking studies reveal the specific molecular interactions that stabilize the ligand-target complex. These key binding motifs are essential for understanding the mechanism of action and for designing more potent and selective inhibitors. Common interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (e.g., N-H groups) and acceptors (e.g., carbonyl oxygens) on both the ligand and the protein.

Ionic Interactions (Salt Bridges): Occur between charged groups, such as a protonated amine on the ligand and a deprotonated carboxylic acid residue (e.g., Aspartate) on the protein. tandfonline.com

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (like aromatic rings) and hydrophobic pockets in the protein's active site.

In a study of phthalazinone derivatives as potential HIV-1 protease inhibitors, molecular docking revealed that the primary inhibitory action stemmed from a combination of intermolecular hydrogen bonds and strong ionic interactions between a cationic part of the ligand and the deprotonated carboxylic residues of Asp25 and Asp29 in the enzyme's active site. tandfonline.com

Conformation Analysis and Dynamics

While docking provides a static picture of the binding pose, molecules are dynamic entities that are constantly in motion. Conformation analysis and molecular dynamics (MD) simulations are used to study this flexibility and the dynamic behavior of both the ligand and its complex with a target protein over time.

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be achieved through the rotation of single bonds. For flexible molecules like this compound, which has a rotatable bond in its carboxymethyl side chain, this analysis is important for identifying the most stable, low-energy conformations that are likely to be biologically active. nih.gov

Molecular dynamics (MD) simulations provide a deeper understanding by simulating the movements of atoms and molecules over a period of time, typically nanoseconds to microseconds. MD simulations of a ligand-protein complex can:

Assess the stability of the binding pose predicted by docking. tandfonline.com

Reveal conformational changes in the protein or ligand upon binding.

Calculate binding free energies with greater accuracy using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). tandfonline.com

Identify the persistence of key interactions, such as hydrogen bonds and salt bridges, throughout the simulation. tandfonline.com

For example, an MD simulation of a phthalazinone derivative complexed with HIV-1 protease showed high stability, with crucial salt bridge interactions being maintained throughout the entire simulation period. tandfonline.com Similarly, MD simulations have been used to predict the physical properties, such as glass transition temperature and mechanical properties, of polymers containing the phthalazinone moiety. bit.edu.cn

Future Directions in 4 Carboxymethyl 1 2h Phthalazinone Research

Exploration of Novel Synthetic Pathways

While established methods for synthesizing phthalazinone cores exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes specifically for 4-(Carboxymethyl)-1(2H)-phthalazinone and its analogues. A key area of exploration will be the adoption of modern synthetic strategies that offer improved yields, reduced reaction times, and greater atom economy.

One promising avenue is the use of multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all components, are highly efficient. nih.govresearchgate.net Adapting MCRs for the synthesis of complex phthalazinone derivatives could streamline the production process significantly. nih.govresearchgate.net Another area of focus is the refinement of existing one-pot, two-step processes for converting 2-acylbenzoic acids into phthalazin-1(2H)-ones, aiming to create robust procedures that ensure high purity and minimize residual reactants like hydrazine (B178648). acs.org

Furthermore, the development of novel catalytic systems, including photoredox catalysis, could provide mild and highly regioselective pathways to functionalized phthalazinones. researchgate.net Research into process analytical technology (PAT) can also aid in understanding reaction profiles through in-situ monitoring, leading to optimized and scalable synthetic processes. acs.org

Synthetic StrategyPotential Application for this compoundKey Advantages
One-Pot Multicomponent Reactions (MCRs) Rapid assembly of the phthalazinone core with the carboxymethyl side chain or its precursors from simple starting materials. nih.govresearchgate.netHigh efficiency, atom economy, reduced waste, and operational simplicity. nih.govresearchgate.net
Palladium-Catalyzed Cross-Coupling Introduction of diverse substituents at various positions of the phthalazinone ring to create libraries of derivatives. beilstein-journals.orgVersatility in forming C-C, C-N, and C-S bonds, allowing for broad structural diversification. beilstein-journals.org
Process Optimization & PAT Development of a robust, scalable synthesis for pharmaceutical applications, ensuring low levels of impurities. acs.orgImproved process control, safety, and consistent product quality. acs.org
Visible-Light Photoredox Catalysis Metal-free, regioselective synthesis under mild conditions, potentially for introducing phosphoryl groups or other functionalities. researchgate.netEnvironmentally friendly (green chemistry), high selectivity, and mild reaction conditions. researchgate.net

Development of New Derivatives with Tuned Biological Activities

The carboxymethyl group of this compound is an ideal handle for chemical modification, enabling the creation of a diverse library of derivatives. Future research will concentrate on designing and synthesizing new analogues with enhanced potency and selectivity for specific biological targets. This can be achieved through strategies like molecular hybridization, where the core structure is combined with other known pharmacophores to create hybrid compounds with potentially synergistic or novel activities. nih.gov

The phthalazinone nucleus is a "privileged scaffold" found in numerous biologically active compounds, including anticancer agents, kinase inhibitors, and anti-inflammatory drugs. nih.govosf.io By converting the carboxylic acid of the parent compound into esters, amides, or hydrazides, it can be linked to other bioactive moieties. ekb.egnih.govekb.eg For instance, creating hybrids with pyrazole (B372694) could yield potent kinase inhibitors, while combining it with dithiocarbamates may lead to novel anticancer agents. nih.govnih.gov The synthesis of derivatives featuring N-substituted piperazine (B1678402) moieties has also proven effective in developing agents targeting α-adrenoceptors. nih.govnih.gov

Derivative ClassPotential Biological Target/ActivityRationale for Exploration
Ester and Amide Derivatives Prodrugs, improved cell permeability, anticancer, antimicrobial agents. ekb.egnih.govThe carboxylic acid group allows for straightforward esterification or amidation to modify physicochemical properties and biological activity.
Hydrazide-Oxadiazole Hybrids Anticancer, anti-inflammatory agents. ekb.egresearchgate.netHydrazides are versatile intermediates for synthesizing various five-membered heterocycles like oxadiazoles (B1248032), which are known pharmacophores.
Pyrazole Hybrids Kinase inhibitors (e.g., Aurora kinase), anticancer agents. nih.govThe hybridization of phthalazinone and pyrazole moieties has yielded compounds with significant cytotoxicity against cancer cell lines. nih.gov
Dithiocarbamate Hybrids Anticancer agents. nih.govmdpi.comDithiocarbamates are known to exhibit antiproliferative effects, and their combination with the phthalazinone core can lead to selective anticancer activity. nih.gov
Piperazine Conjugates α-Adrenoceptor antagonists, 5-HT1A receptor ligands. nih.govnih.govThe arylpiperazine fragment is a key pharmacophore for targeting various receptors in the central nervous system. nih.gov

Advanced Mechanistic Studies at the Molecular Level

A deeper understanding of how this compound and its derivatives exert their biological effects is crucial for rational drug design. Future research must therefore employ advanced analytical and biochemical techniques to elucidate their mechanisms of action at the molecular level. This involves identifying specific cellular targets, characterizing ligand-receptor interactions, and mapping the downstream signaling pathways that are modulated.

For derivatives showing promise as anticancer agents, studies could focus on their potential to inhibit enzymes critical for cancer cell survival, such as poly (ADP-ribose) polymerase (PARP), various kinases (e.g., Aurora kinases, HPK1), or DNA methyltransferases. nih.govuq.edu.auacs.orgnih.gov Investigating structure-activity relationships (SAR) will help pinpoint the exact structural features responsible for potent and selective inhibition. nih.gov

Modern analytical methods, such as photoionization and photoelectron photoion coincidence spectroscopy, offer powerful tools for identifying reactive intermediates and understanding reaction mechanisms in complex chemical and biological systems. rsc.org Applying such techniques could provide unprecedented insight into the metabolic fate of these compounds and their interactions with biological macromolecules. Kinetic studies can further clarify the mode of inhibition (e.g., competitive, allosteric) for enzyme-targeting derivatives. acs.org

Application of Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery and will be indispensable in advancing research on this compound. nih.gov Integrated approaches can significantly accelerate the design-synthesis-test-analyze cycle, making the discovery of new therapeutic agents more efficient and cost-effective. nih.gov

Future work should extensively use in silico tools for a variety of purposes. Molecular docking studies can predict the binding modes of new derivatives within the active sites of target proteins, helping to rationalize biological results and guide the design of more potent compounds. nih.govacs.org Quantitative Structure-Activity Relationship (QSAR) studies can identify the key physicochemical parameters that correlate with biological activity, allowing for the prediction of potency for yet-unsynthesized molecules. uq.edu.au Furthermore, computational methods can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to prioritize compounds with favorable pharmacokinetic profiles for further development. acs.org

These computational predictions must be closely integrated with experimental work. mdpi.com Promising candidates identified through in silico screening can be synthesized and subjected to in vitro biological assays. mdpi.com The experimental results then provide feedback to refine and improve the computational models, creating a powerful iterative loop that drives the optimization of lead compounds. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-substituted phthalazinone derivatives, including 4-(Carboxymethyl)-1(2H)-phthalazinone?

  • Methodology : A multi-step approach is often used:

Bromination : React phthalazin-1(2H)-one with potassium tribromide to introduce a bromine substituent at position 4 .

Alkylation : Use methyl iodide or chloroethylamines to functionalize the 4-position .

Carboxymethylation : Introduce the carboxymethyl group via esterification or substitution reactions, as demonstrated in the synthesis of related phthalazinone carboxylates .

  • Key Tools : Palladium-catalyzed amination or nucleophilic substitution for functional group diversification .

Q. How are spectroscopic techniques (e.g., IR, NMR) utilized to confirm the structure of this compound derivatives?

  • IR Analysis : The C=O stretching frequency of the phthalazinone core typically appears at ~1650–1670 cm⁻¹. Coordination with metals (e.g., Cu(II) or uranyl ions) shifts this band due to electron density changes .
  • NMR Characterization :

  • ¹H NMR : Aromatic protons in the phthalazinone ring appear as doublets (δ 7.9–8.9 ppm). The carboxymethyl group’s protons resonate at δ 3.3–5.2 ppm, depending on substitution .
  • ¹³C NMR : The lactam carbonyl (C=O) appears at ~160–165 ppm, while the carboxymethyl carbonyl is observed at ~170–175 ppm .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., IR shifts) be resolved when studying metal-phthalazinone complexes?

  • Case Study : Uranyl nitrate complexes with 4-substituted phthalazinones show a C=O IR shift from 1656 cm⁻¹ (free ligand) to 1660 cm⁻¹ upon coordination. This indicates metal binding via the lactam oxygen .
  • Resolution Strategy :

  • Compare shifts across multiple derivatives (e.g., carboxylates vs. non-carboxylates).
  • Use X-ray crystallography or EXAFS to validate coordination geometry when spectral data is ambiguous .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

  • Anticancer Activity : Amino- or polyamino-substituted derivatives at the 4-position enhance Cu(II) coordination, which correlates with cytotoxicity in cancer cells .
  • Antifungal Synergy : Carboxymethyl esters (e.g., compound 23 ) exhibit improved bioavailability, enabling synergistic effects with azoles against Candida albicans .
  • Contradiction Note : Introducing a carboxyl group (e.g., in thromboxane inhibitors) may reduce activity due to steric hindrance or altered charge distribution .

Q. What experimental models are used to evaluate the in vivo efficacy of phthalazinone-based PARP inhibitors?

  • PARP Inhibition : Derivatives like olaparib (4-[[3-[[4-(cyclopropylcarbonyl)-1-piperazinyl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone) are tested in xenograft models for DNA repair-deficient cancers. Key metrics include tumor regression and NAD⁺ depletion .
  • Dosage Optimization : Pharmacokinetic studies in rodents guide intranasal or topical delivery routes to minimize CNS side effects .

Methodological Recommendations

  • Contradiction Analysis : Cross-validate biological data (e.g., IC₅₀ values) with computational docking to distinguish assay-specific artifacts from true SAR trends .
  • Green Chemistry : Employ ultrasonic irradiation for oxadiazole-phthalazinone synthesis to reduce reaction times (e.g., from 6 h to 30 min) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.